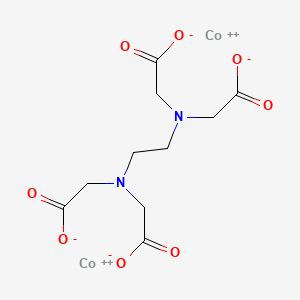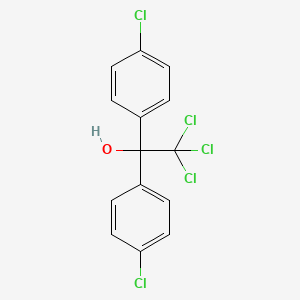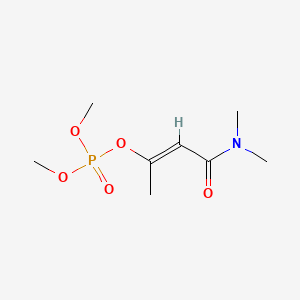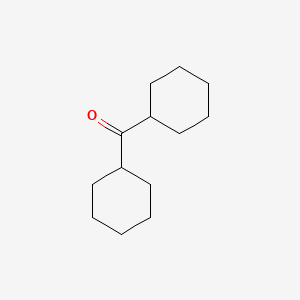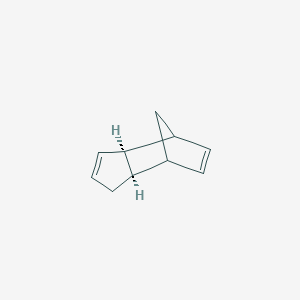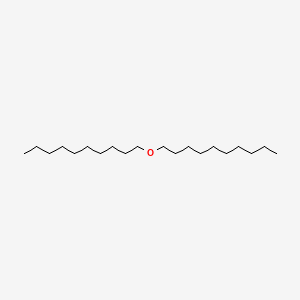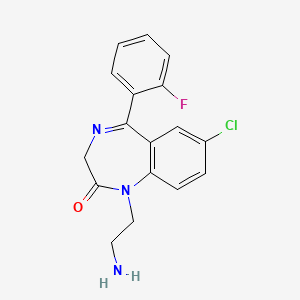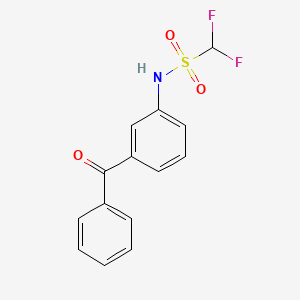
Diflumidone
Descripción general
Descripción
Diflumidone is a non-steroidal anti-inflammatory drug . It is used for research purposes and not intended for medicinal or household use .
Synthesis Analysis
The synthesis of Diflumidone involves complex chemical processes. The product is not in stock and may be available by custom synthesis . The chemical formula of Diflumidone is C14H11F2NO3S .Molecular Structure Analysis
The molecular structure of Diflumidone is complex. It has a molecular weight of 311.04 and an elemental composition of C, 54.02; H, 3.56; F, 12.21; N, 4.50; O, 15.42; S, 10.30 .Aplicaciones Científicas De Investigación
Pharmacological Basis and Therapeutic Applications
Diflumidone's pharmacological properties are not directly discussed in the available literature. However, related compounds such as curcumin, a major component of turmeric, have been extensively studied. Curcumin is known for its anti-inflammatory effects, influencing transcription factors, enzymes, and cytokines involved in inflammation. This has implications in chronic diseases like cancer, neurological disorders, and cardiovascular diseases. Aggarwal and Sung (2009) highlight curcumin's role in modulating inflammatory transcription factors like nuclear factor kappaB and enzymes like cyclooxygenase 2 and 5 lipoxygenase, providing a foundation for understanding similar compounds like diflumidone (Aggarwal & Sung, 2009).
Curcumin in Clinical Trials
Clinical trials have tested curcumin's efficacy in various diseases. For instance, a study by Chandran and Goel (2012) found curcumin to be effective and safe in treating rheumatoid arthritis, indicating its potential in inflammatory conditions (Chandran & Goel, 2012). Gupta et al. (2012) discuss curcumin's therapeutic roles in numerous conditions including cancer, heart disease, arthritis, and various inflammatory diseases, providing insights into how diflumidone might be applied in similar contexts (Gupta, Patchva, & Aggarwal, 2012).
Anti-Inflammatory and Anti-Cancer Properties
Research also shows that curcumin, similar to diflumidone in structure, has notable anti-inflammatory and anti-cancer properties. A study by Lee et al. (2013) discusses curcumin's role in neuropharmacology, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as its anti-cancer properties (Lee et al., 2013). Additionally, Narayanaswamy and Veeraragavan (2020) emphasize the anti-inflammatory activity of natural compounds including curcumin, which could be relevant for understanding diflumidone's potential applications (Narayanaswamy & Veeraragavan, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Diflumidone is a non-steroidal anti-inflammatory drug . Its primary target is the enzyme prostaglandin synthetase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including regulation of inflammation .
Mode of Action
Diflumidone acts as a competitive inhibitor of prostaglandin synthetase . By binding to this enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . This results in an overall decrease in inflammation and associated symptoms.
Biochemical Pathways
The primary biochemical pathway affected by Diflumidone is the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, Diflumidone disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this include a reduction in inflammation and pain, which are often associated with conditions such as arthritis .
Propiedades
IUPAC Name |
N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDOSAQLCZTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22737-01-5 (hydrochloride salt) | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177275 | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22736-85-2 | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?
A1: While Diflumidone is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What is the chemical structure of Diflumidone and are there any novel synthesis approaches?
A3: Diflumidone, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of Diflumidone and related compounds [].
Q3: Are there any known structural analogs of Diflumidone and have their activities been explored?
A4: While the provided research doesn't delve into specific structural analogs of Diflumidone, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside Diflumidone []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying Diflumidone's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.
Q4: What are the limitations of the available research on Diflumidone?
A5: The provided research on Diflumidone is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



